molecular formula C7H8BClN2O3 B1418432 (3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid CAS No. 850589-37-6

(3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid

Cat. No. B1418432
CAS RN: 850589-37-6
M. Wt: 214.41 g/mol
InChI Key: GGSCPZNIWIKQJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid” is a chemical compound with the molecular formula C7H8BClN2O3 . It has an average mass of 214.414 Da and a monoisotopic mass of 214.031647 Da .


Molecular Structure Analysis

The molecular structure of “(3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid” consists of a phenyl ring substituted with a boronic acid, a hydrazinecarbonyl group, and a chlorine atom .

Scientific Research Applications

Organoboron(III) Complexes with Bioactive Schiff Bases

A study by Biyala, Fahmi, and Singh (2004) explored the synthesis of organoboron(III) complexes using phenylboronic acid. The complexes showed promising antimicrobial activity against various pathogenic fungi and bacteria, suggesting potential applications in developing antimicrobial agents (Biyala, Fahmi, & Singh, 2004).

Optical Modulation of Phenyl Boronic Acid-Grafted Nanotubes

Mu et al. (2012) studied phenyl boronic acids grafted to polyethylene glycol-wrapped single-walled carbon nanotubes. The research revealed a clear link between SWNT photoluminescence quantum yield and the structure of boronic acid, indicating potential applications in optical modulation and saccharide recognition (Mu et al., 2012).

Hydrazone and Heterocyclic Products Formation

Gu et al. (2017) investigated the reaction of alkyl carbohydrazides with ortho-formylphenylboronic acid, leading to the formation of a mixture of hydrazone and heterocyclic products. The study provides insights into the reversible nature of boron-nitrogen bonds in heterocycles, which could be relevant in the design of boronic acid-based bioconjugates (Gu et al., 2017).

Multifunctional Compounds with Aminophosphonic Acid

Zhang et al. (2017) synthesized derivatives introducing an aminophosphonic acid group into a boronic acid. The resulting compounds offer new opportunities for applications in medicine, agriculture, and industrial chemistry due to their multifunctional nature (Zhang et al., 2017).

Fluorescence Quenching by Boronic Acid Derivatives

Geethanjali et al. (2015) conducted a fluorescence quenching study with boronic acid derivatives, indicating the impact of conformational changes on the fluorescence properties. This study provides a basis for the development of sensors or other fluorescence-based applications (Geethanjali et al., 2015).

properties

IUPAC Name

[3-chloro-4-(hydrazinecarbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BClN2O3/c9-6-3-4(8(13)14)1-2-5(6)7(12)11-10/h1-3,13-14H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSCPZNIWIKQJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)NN)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657342
Record name [3-Chloro-4-(hydrazinecarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid

CAS RN

850589-37-6
Record name [3-Chloro-4-(hydrazinecarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.